2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a thioether linkage to a pyrrolidine-containing ketone moiety. The 1,3,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and bioavailability in drug design . The 2-methoxyphenyl substituent likely contributes to electronic modulation, while the pyrrolidinyl group may influence solubility and target binding .
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-12-7-3-2-6-11(12)14-16-17-15(21-14)22-10-13(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBMJDLGTXXCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49735797 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves the formation of the oxadiazole ring through cyclization reactions. One common method includes the reaction of hydrazides with carbon disulfide and subsequent cyclization with an appropriate electrophile. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to obtain the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Comparison
The following table summarizes structural analogs of the target compound, highlighting variations in substituents and heterocyclic moieties:
Key Observations :
- Substituent Effects: The 2-methoxyphenyl group in the target compound differs from analogs with 3-methoxyphenyl (C292-0107) or 2-chlorophenyl substitutions .
- Heterocyclic Moieties : The pyrrolidin-1-yl group in the target compound is structurally distinct from piperidin-1-yl (e.g., ), piperazin-1-yl (e.g., ), or benzimidazole (e.g., ) moieties. Pyrrolidine’s smaller ring size and higher rigidity may influence conformational stability compared to larger heterocycles .
Anticancer Activity
Compounds with 1,3,4-oxadiazole cores, such as 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (4a–g) , exhibit cytotoxicity proportional to substituent hydrophobicity and electronic effects . For example, derivatives with electron-withdrawing groups (e.g., nitro) showed enhanced activity against cancer cell lines . The target compound’s 2-methoxyphenyl group, being electron-donating, may modulate activity differently, though direct data are lacking.
Anti-inflammatory Activity
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4a) demonstrated 63.35% inhibition in carrageenan-induced inflammation models, comparable to diclofenac (68.94%) .
Enzyme Inhibition
The oxadiazole-thioether linkage in such compounds is critical for interacting with catalytic residues in enzymes like aromatase or kinases .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (384.45 g/mol) falls within the typical range for drug-like molecules (<500 g/mol), similar to analogs in .
- Metabolic Stability : The 1,3,4-oxadiazole ring resists hydrolysis, as evidenced by analogs in , suggesting favorable metabolic profiles for the target compound.
Biological Activity
The compound 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic derivative featuring an oxadiazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A methoxyphenyl group.
- An oxadiazole ring which is known for its role in various biological activities.
- A pyrrolidine group that contributes to the compound's pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the methoxyphenyl and pyrrolidine groups via nucleophilic substitution or coupling reactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of similar oxadiazole derivatives. For instance, compounds with methoxy substitutions have shown enhanced radical scavenging ability due to their electron-donating characteristics. The DPPH radical scavenging assay is commonly used to evaluate this activity.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity against various cancer cell lines. For example, compounds structurally related to our target compound have been tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, demonstrating cytotoxic effects that suggest a potential for therapeutic use in oncology .
Enzyme Inhibition
Some studies have reported that oxadiazole derivatives can act as inhibitors of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition potency varies based on structural modifications; for instance, certain derivatives exhibit IC50 values comparable to established drugs .
Case Study 1: Anticancer Efficacy
In a study involving a series of oxadiazole derivatives, one compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating strong enzyme inhibition and potential for treating neurodegenerative disorders. The anticancer activity was measured using the MTT assay, revealing higher efficacy against U-87 cells compared to MDA-MB-231 cells .
Case Study 2: Antimicrobial Activity
Another investigation into similar compounds found moderate to significant antimicrobial activity against both bacterial and fungal strains. This suggests that the presence of the oxadiazole ring enhances interaction with microbial targets .
Data Summary
| Biological Activity | Measurement Method | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | Not specified | Effective in scavenging free radicals |
| Anticancer (U-87) | MTT Assay | 46.42 | Comparable to standard treatments |
| Cholinesterase Inhibition | Enzyme Assay | 46.42 | Selective inhibition observed |
| Antimicrobial | Disk Diffusion | Moderate | Effective against various strains |
Q & A
Q. Answer :
- ¹H/¹³C NMR : Assign peaks for the oxadiazole (C=N at ~160 ppm) and pyrrolidine (N-CH₂ at ~45 ppm) moieties .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- FT-IR : Identify C=O stretching (~1700 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Q. Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets, focusing on hydrogen bonding with the oxadiazole sulfur and methoxyphenyl groups .
- MD simulations : Assess stability of ligand-protein complexes (e.g., GROMACS, 100 ns trajectories) to identify key residues (e.g., Lys33, Asp184 in kinase targets) .
Biological Activity: What in vitro assays are suitable for evaluating its pharmacological potential?
Q. Answer :
- Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, Aurora A) using ADP-Glo™ assays .
- Antimicrobial activity : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How to address contradictions in biological activity data across studies?
Q. Answer :
- Orthogonal assays : Validate results using multiple methods (e.g., fluorescence polarization vs. radiometric assays for kinase activity) .
- Purity verification : Reanalyze compound batches via HPLC (≥95% purity) to rule out impurities as confounding factors .
- Structural analogs : Compare activity of derivatives (e.g., varying methoxy positions) to identify SAR trends .
Structural Analysis: What crystallographic techniques confirm its 3D conformation?
Q. Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (solvent: DCM/hexane) and solve structures using SHELXT/SHELXL .
- Key parameters : Report bond lengths (e.g., C-S at ~1.78 Å) and dihedral angles between oxadiazole and pyrrolidine rings .
Advanced: How to optimize solubility for in vivo studies?
Q. Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyrrolidine nitrogen .
Degradation Pathways: What stability studies are recommended under physiological conditions?
Q. Answer :
- Forced degradation : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C) for 14 days .
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the oxadiazole ring to hydrazide) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
